Cas no 2229616-49-1 (2-amino-2-(1-methyl-1H-indazol-3-yl)propan-1-ol)
2-amino-2-(1-methyl-1H-indazol-3-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-amino-2-(1-methyl-1H-indazol-3-yl)propan-1-ol
- EN300-1805486
- 2229616-49-1
-
- Inchi: 1S/C11H15N3O/c1-11(12,7-15)10-8-5-3-4-6-9(8)14(2)13-10/h3-6,15H,7,12H2,1-2H3
- InChI Key: RZXRMOJSSJLUNR-UHFFFAOYSA-N
- SMILES: OCC(C)(C1C2C=CC=CC=2N(C)N=1)N
Computed Properties
- Exact Mass: 205.121512110g/mol
- Monoisotopic Mass: 205.121512110g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 64.1Ų
2-amino-2-(1-methyl-1H-indazol-3-yl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1805486-0.05g |
2-amino-2-(1-methyl-1H-indazol-3-yl)propan-1-ol |
2229616-49-1 | 0.05g |
$1247.0 | 2023-09-19 | ||
| Enamine | EN300-1805486-0.1g |
2-amino-2-(1-methyl-1H-indazol-3-yl)propan-1-ol |
2229616-49-1 | 0.1g |
$1307.0 | 2023-09-19 | ||
| Enamine | EN300-1805486-0.25g |
2-amino-2-(1-methyl-1H-indazol-3-yl)propan-1-ol |
2229616-49-1 | 0.25g |
$1366.0 | 2023-09-19 | ||
| Enamine | EN300-1805486-0.5g |
2-amino-2-(1-methyl-1H-indazol-3-yl)propan-1-ol |
2229616-49-1 | 0.5g |
$1426.0 | 2023-09-19 | ||
| Enamine | EN300-1805486-1.0g |
2-amino-2-(1-methyl-1H-indazol-3-yl)propan-1-ol |
2229616-49-1 | 1g |
$1485.0 | 2023-05-23 | ||
| Enamine | EN300-1805486-2.5g |
2-amino-2-(1-methyl-1H-indazol-3-yl)propan-1-ol |
2229616-49-1 | 2.5g |
$2912.0 | 2023-09-19 | ||
| Enamine | EN300-1805486-5.0g |
2-amino-2-(1-methyl-1H-indazol-3-yl)propan-1-ol |
2229616-49-1 | 5g |
$4309.0 | 2023-05-23 | ||
| Enamine | EN300-1805486-10.0g |
2-amino-2-(1-methyl-1H-indazol-3-yl)propan-1-ol |
2229616-49-1 | 10g |
$6390.0 | 2023-05-23 | ||
| Enamine | EN300-1805486-1g |
2-amino-2-(1-methyl-1H-indazol-3-yl)propan-1-ol |
2229616-49-1 | 1g |
$1485.0 | 2023-09-19 | ||
| Enamine | EN300-1805486-5g |
2-amino-2-(1-methyl-1H-indazol-3-yl)propan-1-ol |
2229616-49-1 | 5g |
$4309.0 | 2023-09-19 |
2-amino-2-(1-methyl-1H-indazol-3-yl)propan-1-ol Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 2-amino-2-(1-methyl-1H-indazol-3-yl)propan-1-ol
Professional Introduction to 2-amino-2-(1-methyl-1H-indazol-3-yl)propan-1-ol (CAS No: 2229616-49-1)
2-amino-2-(1-methyl-1H-indazol-3-yl)propan-1-ol, identified by its Chemical Abstracts Service (CAS) number 2229616-49-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, featuring a unique structural motif combining an amino group, a propanol backbone, and a substituted indazole ring, exhibits promising potential in various biochemical and therapeutic applications. The intricate molecular architecture of this compound makes it a subject of intense research interest, particularly for its pharmacological properties and synthetic utility.
The molecular structure of 2-amino-2-(1-methyl-1H-indazol-3-yl)propan-1-ol consists of a central propanediol moiety functionalized with an amino group at both ends, one of which is further substituted with a 1-methyl-1H-indazol-3-yl group. This particular arrangement imparts distinct chemical and biological characteristics to the molecule, making it a versatile scaffold for drug discovery and development. The indazole moiety, known for its presence in numerous bioactive natural products and pharmaceuticals, plays a crucial role in modulating biological pathways and interactions.
In recent years, there has been growing interest in indazole derivatives due to their diverse pharmacological activities. Studies have demonstrated that compounds containing the indazole scaffold exhibit potential effects on enzyme inhibition, receptor binding, and modulation of signaling pathways relevant to diseases such as cancer, inflammation, and neurological disorders. The presence of the 1-methyl substituent in the indazole ring further enhances the compound's metabolic stability and bioavailability, making it an attractive candidate for further investigation.
The amino-propanol backbone of 2-amino-2-(1-methyl-1H-indazol-3-yl)propan-1-ol contributes to its solubility and ability to interact with biological targets through hydrogen bonding. This feature is particularly valuable in drug design, as it allows the compound to penetrate biological membranes efficiently while maintaining stable interactions with target proteins or enzymes. The dual functionality provided by the amino groups also opens up possibilities for further derivatization, enabling the creation of novel analogs with tailored pharmacological profiles.
Current research in the field of medicinal chemistry has highlighted the importance of structure-based drug design approaches. Computational modeling and high-throughput screening techniques have been employed to identify promising candidates like 2-amino-2-(1-methyl-1H-indazol-3-yl)propan-1-ol based on their predicted binding affinities and selectivity profiles. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain kinases or other enzymes implicated in disease progression. These findings underscore its potential as a lead compound for developing novel therapeutic agents.
The synthesis of 2-amino-2-(1-methyl-1H-indazol-3-yl)propan-1-ol involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic strategies may include nucleophilic substitution reactions, condensation reactions, and functional group interconversions. Advances in synthetic methodologies have enabled the efficient preparation of complex molecules like this one, facilitating their exploration in academic and industrial research settings.
One of the most compelling aspects of studying compounds such as 2-amino-2-(1-methyl-H-indazol)-3yl-propan-l ol (CAS No: 22296 16 49 9) is their potential to serve as building blocks for more complex drug candidates. By modifying specific functional groups or appending additional molecular fragments, researchers can generate libraries of derivatives with diverse biological activities. This approach aligns well with modern drug discovery paradigms that emphasize diversity and novelty in molecular design.
The pharmacokinetic properties of 2-amino--(l -methyl-l H -indazol -3 -yl )propan-l ol are also subjects of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for assessing its clinical viability. In vitro studies using cell-based assays or isolated tissue preparations can provide valuable insights into its metabolic fate and potential interactions with cytochrome P450 enzymes.
Furthermore, the growing emphasis on personalized medicine has prompted researchers to explore how genetic variations might influence individual responses to drugs like 2-amino--(l -methyl-l H -indazol -3 -yl )propan-l ol . Genetic polymorphisms affecting drug metabolism or receptor function could determine whether a patient will benefit from treatment or experience adverse effects. Such considerations are critical for optimizing therapeutic strategies and ensuring patient safety.
The role of computational tools in modern drug discovery cannot be overstated. Molecular docking simulations allow researchers to predict how 22296 16 49 9 (CAS No: 22296 16 49 9) might interact with biological targets at the atomic level. These simulations help guide experimental efforts by identifying key residues involved in binding and suggesting modifications that could enhance potency or selectivity.
In conclusion,22296 16 49 9 (CAS No: 22296 16 49 9) represents an intriguing compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable scaffold for developing novel therapeutics targeting various diseases. As our understanding of biological pathways continues to expand,22296 16 49 9 (CAS No: 22296 16 49 9) will likely play an important role in shaping future drug development strategies within academia and industry alike.
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